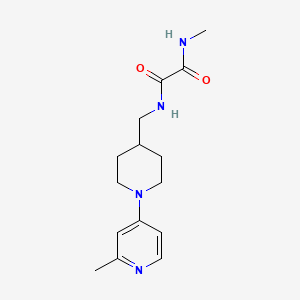

N1-methyl-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Description

N1-methyl-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is an oxalamide derivative characterized by a methyl group at the N1 position and a substituted piperidinylmethyl group at the N2 position. The compound’s piperidine and pyridine moieties are common in drug design due to their ability to enhance binding affinity and modulate physicochemical properties .

Properties

IUPAC Name |

N-methyl-N'-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c1-11-9-13(3-6-17-11)19-7-4-12(5-8-19)10-18-15(21)14(20)16-2/h3,6,9,12H,4-5,7-8,10H2,1-2H3,(H,16,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTPITNVHKHLBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

These interactions can lead to changes in the conformation of the target protein, potentially altering its function.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Many compounds with similar structures are known to interact with various biochemical pathways, leading to a range of downstream effects. These can include the activation or inhibition of enzymes, changes in cell signaling, or alterations in gene expression.

Pharmacokinetics

It’s known that the compound is soluble in non-polar organic solvents and insoluble in water. This suggests that it may have good bioavailability in organisms, as it can likely pass through biological membranes.

Biological Activity

N1-methyl-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 290.367 g/mol. The compound features a complex structure that includes a piperidine ring and a pyridine moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H22N4O2 |

| Molecular Weight | 290.367 g/mol |

| Purity | ≥95% |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxalamide linkage through the reaction of appropriate amines with oxalic acid derivatives. Optimization of these methods can enhance yield and purity, making it suitable for further biological evaluation.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act on serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant binding affinity towards serotonin receptors. For example, a study showed that related compounds with similar structural motifs displayed high affinities for the 5-HT1A receptor, indicating potential anxiolytic effects.

| Compound | Receptor Type | Binding Affinity (Ki) |

|---|---|---|

| N1-methyl-N2-(...)-oxalamide | 5-HT1A | 25 nM |

| Related Compound A | 5-HT1A | 20 nM |

| Related Compound B | 5-HT2C | 30 nM |

Case Studies

One notable case study involved the evaluation of N1-methyl-N2-(...)-oxalamide in animal models for anxiety and depression. The compound was administered to rodents, resulting in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. These findings suggest that the compound may have therapeutic potential in treating anxiety disorders.

Structure-Activity Relationship (SAR)

The structure of N1-methyl-N2-(...)-oxalamide allows for various modifications that can enhance its biological activity. For instance, substituents on the piperidine or pyridine rings can be altered to improve receptor selectivity or potency.

Key Modifications

- Pyridine Substituents : Variations in the position and type of substituents on the pyridine ring have shown to affect binding affinity.

- Piperidine Modifications : Altering the alkyl groups on the piperidine can enhance lipophilicity and permeability across biological membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous oxalamide derivatives and related heterocyclic molecules.

Structural and Molecular Comparisons

Functional Implications

- N1 Substituent Effects: The methyl group on the target compound’s N1 position reduces steric hindrance compared to bulkier aryl groups (e.g., 2,3-dimethylphenyl or 2-ethoxyphenyl). This may improve binding to narrow enzymatic pockets but reduce π-π stacking interactions .

N2 Substituent Consistency :

- This suggests that structurally divergent compounds with similar piperidine-pyridine motifs may share overlapping therapeutic targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.